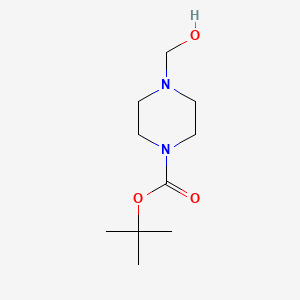
(R)-Cyclohexyl(3-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Cyclohexyl(3-methoxyphenyl)methanol is a chiral alcohol compound characterized by a cyclohexyl group attached to a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexyl(3-methoxyphenyl)methanol typically involves the reduction of the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-Cyclohexyl(3-methoxyphenyl)methanol may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and high yield.
Types of Reactions:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)methanol can undergo oxidation to form the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form ®-Cyclohexyl(3-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in ®-Cyclohexyl(3-methoxyphenyl)methanol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)ketone.
Reduction: ®-Cyclohexyl(3-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of ®-Cyclohexyl(3-methoxyphenyl)methanol largely depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or receptors that facilitate its conversion or utilization in biological systems.
Comparaison Avec Des Composés Similaires
- (S)-Cyclohexyl(3-methoxyphenyl)methanol
- ®-Cyclohexyl(4-methoxyphenyl)methanol
- ®-Cyclohexyl(3-hydroxyphenyl)methanol
Comparison: ®-Cyclohexyl(3-methoxyphenyl)methanol is unique due to its specific stereochemistry and functional groups. Compared to its enantiomer, (S)-Cyclohexyl(3-methoxyphenyl)methanol, the ®-isomer may exhibit different biological activities and interactions with chiral environments. The presence of the methoxy group at the 3-position also distinguishes it from other isomers, such as ®-Cyclohexyl(4-methoxyphenyl)methanol, which may have different chemical reactivity and applications.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(R)-cyclohexyl-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3/t14-/m1/s1 |
Clé InChI |
XGYYVZNWNVDZPC-CQSZACIVSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@@H](C2CCCCC2)O |
SMILES canonique |
COC1=CC=CC(=C1)C(C2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)

![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)






![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
